rac N-Desmethyl Mephenytoin-D5 (Major)
Overview
Description
Synthesis Analysis
The synthesis of derivatives like "rac N-Desmethyl Mephenytoin-D5" involves complex chemical procedures aimed at introducing deuterium atoms into the parent molecule. A study on the synthesis of 5-phenyl-d5-phenyl-d5-hydantoin, which shares a similar synthetic goal, demonstrates the complexity of such processes. The drug was prepared using a multi-step synthesis starting from benzene-d6, with key intermediates including benzoin-d5 and benzil-d5, leading to the final labeled drug suitable for metabolic studies (Andresen & Biemann, 1978).
Molecular Structure Analysis
The molecular structure of "rac N-Desmethyl Mephenytoin-D5" and its analysis would be crucial for understanding its chemical behavior, interactions, and biological activity. X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are common tools for such analysis. For compounds of similar complexity, structural analysis provides insights into the arrangement of atoms, the stereochemistry, and the presence of specific functional groups that define the compound's reactivity and interactions with biological targets.
Chemical Reactions and Properties
The chemical reactions and properties of "rac N-Desmethyl Mephenytoin-D5" would be influenced by its structural elements, including the deuterium atoms and the desmethyl group. The presence of deuterium can affect the compound's chemical reactivity, known as the kinetic isotope effect, potentially altering its metabolic stability and the rate of drug metabolism in the body. Studies on phenytoin metabolism, for instance, highlight the role of cytochrome P450 enzymes in drug transformation, which could be relevant for understanding the metabolic pathways of its derivatives (Cuttle et al., 2000).
Scientific Research Applications
Pharmacogenetics and Drug Metabolism
Pharmacogenetics examines how genetic variations affect individual responses to drugs. The metabolism of many antiepileptic drugs (AEDs), for example, is significantly influenced by the cytochrome P450 (CYP) superfamily, including CYP2C9 and CYP2C19, which are polymorphic enzymes affecting drug plasma concentrations and exposure. Mephenytoin metabolism defects can be attributed to mutated alleles of the CYP2C19 gene, highlighting the importance of understanding these genetic variations in clinical pharmacokinetics and pharmacogenetics (Klotz, 2007).
Drug Interaction Studies
The metabolism of citalopram, an antidepressant, is partially mediated by CYP2C19, demonstrating the enzyme's role in drug interactions. Studies on citalopram and its metabolites, including N-desmethylcitalopram, provide insights into the potential for drug interactions and the safety margins of medications metabolized by multiple CYP enzymes (Brøsen & Naranjo, 2001).
Drug Metabolizing Enzyme Phenotyping
The phenotyping of drug-metabolizing enzymes is crucial for understanding individual variations in drug metabolism and response. Probes like mephenytoin, used for CYP2C19 phenotyping, offer valuable information on enzyme activity and the implications for drug therapy and personalized medicine. These studies underscore the importance of selecting appropriate probes and methods for accurate enzyme activity assessment (Streetman, Bertino, & Nafziger, 2000).
Mechanism of Action
Mode of Action
rac N-Desmethyl Mephenytoin-D5 (Major) is known to have anticonvulsant and hypnotic properties .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, and more research is needed in this area .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
properties
IUPAC Name |
5-ethyl-5-(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)/i3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTWZFJEMMUFLC-DKFMXDSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)NC(=O)N2)CC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480960 | |
Record name | rac N-Desmethyl Mephenytoin-D5 (Major) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
119458-27-4 | |
Record name | rac N-Desmethyl Mephenytoin-D5 (Major) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.